![molecular formula C20H27N5O3 B5600753 9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)
9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and characterization of diazaspiro[5.5]undecane derivatives involve exploring the intricacies of spirocyclic compounds, which are pivotal in medicinal chemistry due to their pharmacological potential. The structural complexity and diverse reactivity of these compounds underscore their significance in synthetic organic chemistry.
Synthesis Analysis
Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, are synthesized through various methodologies, including Michael addition reactions and cascade cyclization processes. For instance, the double Michael addition reaction of N,N-dimethylbarbituric acid with diaryliedene acetones in the presence of diethylamine yields 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives with excellent yields, showcasing a proficient synthesis route for diazaspiro[5.5]undecane derivatives (Islam et al., 2017)[https://consensus.app/papers/synthesis-diazaspiro55undecane-derivatives-base-islam/3401a89a6369576ea5677e1f76eacce3/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses reveal the spirocyclic nature of the compounds and their conformational preferences, which are crucial for their biological activities and chemical reactivities (Islam et al., 2017)[https://consensus.app/papers/synthesis-diazaspiro55undecane-derivatives-base-islam/3401a89a6369576ea5677e1f76eacce3/?utm_source=chatgpt].
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in further synthetic transformations, such as the formation of novel bis-triazenes through reactions with diazonium salts, showcasing the versatility of these spirocyclic compounds in organic synthesis (Peori et al., 1998)[https://consensus.app/papers/synthesis-characterization-novel-bistriazenes-peori/30994951c53e57caa5d2ef42ffcaec3b/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are determined through comprehensive physicochemical studies. These properties are essential for understanding the compound's stability and suitability for further application in drug development and other areas (Zeng et al., 2021)[https://consensus.app/papers/structure-thermodynamic-properties-studies-zeng/4ad2011b0eea598d8848763914cbc7ce/?utm_source=chatgpt].
properties
IUPAC Name |
9-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-18(15(2)28-23-14)19(27)24-9-6-20(7-10-24)5-3-17(26)25(12-20)8-4-16-11-21-13-22-16/h11,13H,3-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQLLWADYIJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)
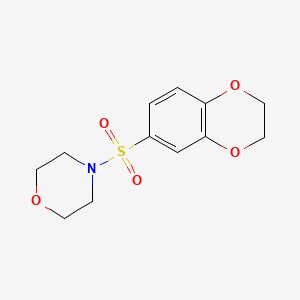

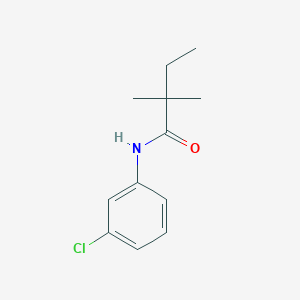
![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)
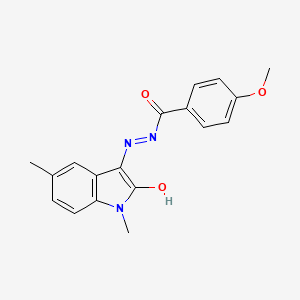
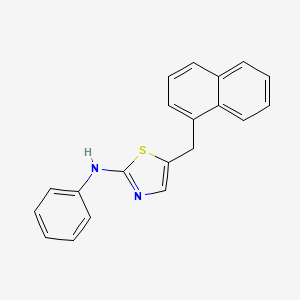
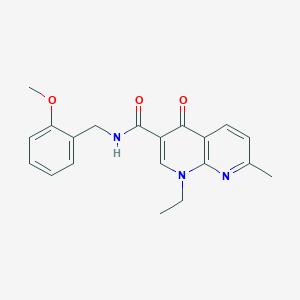

![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)
![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)